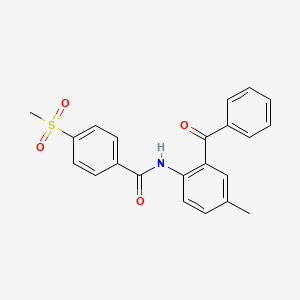

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide

Description

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide is a benzamide derivative characterized by a 4-methylsulfonyl group attached to the benzamide core and a 2-benzoyl-4-methylphenyl substituent on the amide nitrogen. This compound belongs to a class of sulfonamide-containing molecules, which are frequently explored for their biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-15-8-13-20(19(14-15)21(24)16-6-4-3-5-7-16)23-22(25)17-9-11-18(12-10-17)28(2,26)27/h3-14H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGPJNFWTQANGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-methylphenylamine with 4-methylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide involves its interaction with specific molecular targets. The benzoyl and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Substituent Diversity : The pyridinyl and chloro groups in GDC-0449 confer specificity for hedgehog pathway proteins, while the nitro group in N-(2-nitrophenyl)-4-bromo-benzamide may influence crystallographic packing .

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide, and how can purity be optimized?

The synthesis typically involves sequential coupling reactions. First, the 4-methylsulfonylbenzoyl chloride is prepared via sulfonation and oxidation of toluene derivatives. This is then reacted with 2-amino-4-methylbenzophenone under Schotten-Baumann conditions to form the benzamide backbone. Critical steps include:

- Protection/deprotection : Use acetyl or tert-butyl groups to prevent unwanted side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

- Quality control : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) verify purity ≥95% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : Confirm aromatic proton environments (e.g., benzoyl vs. methylsulfonyl substituents) and amide proton coupling .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 421.3) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX programs . For non-crystalline samples, compare experimental IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with computational simulations .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition?

SAR studies require systematic modifications and biological testing:

- Substituent variation : Replace the 4-methyl group on the benzoyl moiety with electron-withdrawing (e.g., -CF₃) or bulky groups to assess steric/electronic effects on binding .

- Targeted assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity against kinases like EGFR or VEGFR .

- Computational modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (PDB: 4HJO) to predict binding poses and affinity .

| Substituent | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 4-Methyl | 12 nM (EGFR) | Hydrophobic pocket |

| 4-CF₃ | 8 nM (EGFR) | Enhanced π-π stacking |

| 4-NO₂ | 25 nM (EGFR) | Electrostatic repulsion |

Q. How can conflicting solubility data from different studies be resolved?

Discrepancies often arise from solvent polarity and measurement techniques:

- Standardized protocols : Use USP <1174> guidelines for equilibrium solubility (shake-flask method, 24 hr agitation) .

- Solvent selection : Compare DMSO (84 mg/mL) vs. aqueous buffers (PBS pH 7.4: <0.1 mg/mL) to assess bioavailability limitations .

- Analytical validation : Cross-validate UV-Vis (λmax 254 nm) and LC-MS results to rule out degradation artifacts .

Q. What experimental designs are optimal for assessing the compound’s potential in organic semiconductors?

Focus on self-assembly and charge transport properties:

- Thermal analysis : DSC (heating rate 10°C/min) to identify liquid crystalline phases (Tm ~180°C) .

- Thin-film characterization : AFM for morphology and UV-Vis-NIR for bandgap estimation (e.g., λonset = 450 nm, Eg ≈ 2.75 eV) .

- Charge mobility : Space-charge-limited current (SCLC) measurements in hole-only devices (ITO/PEDOT:PSS/compound/MoO₃/Au) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.